tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
CAS No.:
Cat. No.: VC15834145
Molecular Formula: C13H16ClN3O2
Molecular Weight: 281.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClN3O2 |
|---|---|
| Molecular Weight | 281.74 g/mol |
| IUPAC Name | tert-butyl N-[(4-chloro-1H-benzimidazol-2-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-7-10-16-9-6-4-5-8(14)11(9)17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | RRPNCJOLGQPKGX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzimidazole core substituted with a chlorine atom at the 4-position and a tert-butyl carbamate group at the 2-methyl position. The benzimidazole moiety consists of a fused benzene and imidazole ring, with the chlorine atom influencing electronic distribution and reactivity. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes .
Structural Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃O₂ |
| Molecular Weight | 281.73 g/mol |
| IUPAC Name | tert-Butyl N-[[4-chloro-1H-benzo[d]imidazol-2-yl]methyl]carbamate |
| SMILES | CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC(=C2)Cl |
The molecular formula is derived by substituting fluorine with chlorine in the fluoro analog (C₁₃H₁₆FN₃O₂) . The SMILES notation follows conventions observed in PubChem entries for related compounds .
Physicochemical Characteristics
While experimental data for the chloro derivative are unavailable, inferences from analogs suggest:
-
Lipophilicity: The tert-butyl group increases hydrophobicity, potentially improving membrane permeability.
-
Solubility: Limited aqueous solubility due to aromatic and aliphatic hydrocarbon components.
-
Stability: Carbamate groups are generally stable under acidic conditions but susceptible to hydrolysis in basic environments .
Synthesis and Characterization
Synthetic Pathways
The synthesis likely parallels methods for fluoro- and bromophenyl analogs :
-
Benzimidazole Formation: Condensation of 4-chloro-1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions.
-
Methylamine Introduction: Alkylation at the 2-position using methylating agents like methyl iodide.
-
Carbamate Protection: Reaction with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., TEA) to install the Boc group .
Key Reaction Steps
-
Microwave-Assisted Cyclization: Analogous to procedures in , heating intermediates in concentrated HCl at 210°C facilitates ring closure.
-
Deprotection: Trifluoroacetic acid (TFA) removes the Boc group, as demonstrated in GNE-781-NH synthesis .
Analytical Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume